molecular formula C9H10O4 B12369000 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one

Cat. No.: B12369000
M. Wt: 182.17 g/mol
InChI Key: GIDCYTNGBLUMQG-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H10O4. It is a phenolic ketone, characterized by the presence of hydroxyl groups on both the aromatic ring and the aliphatic chain. This compound is known for its potential biological activities and is often studied for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with dihydroxyacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce reaction time. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The biological effects of 2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. This activity is mediated through various molecular pathways, including the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar structure with an additional methoxy group.

    3,4-Dihydroxybenzaldehyde: Lacks the aliphatic chain but has similar hydroxyl groups on the aromatic ring.

    4-Hydroxyacetophenone: Contains a hydroxyl group on the aromatic ring and a carbonyl group on the aliphatic chain.

Uniqueness

2,3-Dihydroxy-1-(4-hydroxyphenyl)propan-1-one is unique due to the presence of hydroxyl groups on both the aromatic ring and the aliphatic chain, which contributes to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,3-dihydroxy-1-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H10O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8,10-12H,5H2

InChI Key

GIDCYTNGBLUMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CO)O)O

Origin of Product

United States

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